molecular formula C11H11NO B11914495 (3-Methylquinolin-2-yl)methanol

(3-Methylquinolin-2-yl)methanol

Cat. No.: B11914495
M. Wt: 173.21 g/mol
InChI Key: HQPXWZLQDDLPKZ-UHFFFAOYSA-N
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Description

(3-Methylquinolin-2-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a hydroxyl group attached to the quinoline ring enhances its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylquinolin-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylquinoline.

    Formylation: The 3-methylquinoline undergoes formylation to introduce a formyl group at the 2-position, resulting in 3-methylquinoline-2-carbaldehyde.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may also utilize continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: (3-Methylquinolin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products:

    Oxidation: 3-Methylquinoline-2-carbaldehyde or 3-Methylquinoline-2-carboxylic acid.

    Reduction: 3-Methylquinoline-2-methane.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

(3-Methylquinolin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (3-Methylquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, or signal transduction, contributing to its biological activities.

Comparison with Similar Compounds

    3-Methylquinoline: Lacks the hydroxyl group, making it less reactive.

    2-Methylquinolin-3-ylmethanol: Similar structure but with different substitution pattern.

    3-Methylquinoline-2-carbaldehyde: Oxidized form of (3-Methylquinolin-2-yl)methanol.

Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group on the quinoline ring, providing a balance of reactivity and stability. This makes it a valuable intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(3-methylquinolin-2-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-6-9-4-2-3-5-10(9)12-11(8)7-13/h2-6,13H,7H2,1H3

InChI Key

HQPXWZLQDDLPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1CO

Origin of Product

United States

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